molecular formula C12H13N3 B13644351 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B13644351
M. Wt: 199.25 g/mol
InChI Key: KZEWGULAHMEOTE-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound featuring a fused, partially saturated bicyclic core, which is of significant interest in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the design of bioactive molecules due to its versatility and favorable physicochemical properties . Compounds based on this core have been extensively investigated for their potential as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cells . Specifically, this class of molecules has shown promise in inhibiting enzymes such as CK2, EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The saturated tetrahydropyrimidine ring may influence the compound's conformational flexibility and binding interactions with biological targets. This product is provided strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough investigations to elucidate its specific mechanism of action, pharmacological profile, and potential research applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-3,5-6,9,13H,4,7-8H2

InChI Key

KZEWGULAHMEOTE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NN2C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The most established and versatile approach for synthesizing pyrazolo[1,5-a]pyrimidines—including the 2-phenyl-4,5,6,7-tetrahydro derivative—is the cyclocondensation reaction between 3-aminopyrazoles (acting as 1,3-bisnucleophiles) and 1,3-biselectrophilic compounds. This method allows for extensive modification at various positions on the heterocycle and is adaptable to a wide range of substituents.

General Reaction Scheme:

  • 3-Aminopyrazole + 1,3-biselectrophile (e.g., β-ketoester, β-diketone, or malonic acid derivative) → Pyrazolo[1,5-a]pyrimidine (via cyclocondensation)

Key Features:

  • Versatility: Substituents on both the aminopyrazole and the biselectrophile can be varied to yield different analogues.
  • Conditions: Reactions typically proceed under reflux in polar solvents (e.g., ethanol, acetic acid) or with activating agents such as phosphorus oxychloride in pyridine for enhanced reactivity.
  • Yields: Generally high, with reports of 60–90% depending on the specific substrates and conditions.

Example Data Table:

Entry Aminopyrazole Substituent Biselectrophile Solvent Temp (°C) Yield (%) Reference
1 Unsubstituted Phenylacetylacetone Ethanol 80 85
2 5-Phenyl Malonic acid Pyridine 120 78
3 5-Phenyl β-Ketoester Acetic acid 100 82

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a one-pot approach, combining three or more reactants to form the pyrazolo[1,5-a]pyrimidine core in a single synthetic operation. These methods are attractive for their efficiency and atom economy.

Typical Procedure:

  • Combine 3-aminopyrazole, aldehyde (such as benzaldehyde for the phenyl group), and a β-dicarbonyl compound in a suitable solvent.
  • Heat under reflux; an oxidant (e.g., DDQ) may be added to complete aromatization if required.

Advantages:

Reported Yields: 60–80% for the desired tetrahydro derivatives.

Pericyclic and Cycloaddition-Based Synthesis

Recent advances include pericyclic reactions, such as [4+2] cycloadditions, enabling the construction of the fused ring system from acyclic precursors. For example, N-propargylic sulfonylhydrazones can undergo a click reaction with sulfonyl azides, followed by intramolecular Diels–Alder cyclization to afford the pyrazolopyrimidine framework.

Highlights:

Limitations:

  • Specialized reagents: May require transition metal catalysis (e.g., copper(I) chloride).
  • Complexity: More steps and intermediate handling compared to direct cyclocondensation.

Alternative and Optimized Methods

Research has explored Suzuki cross-coupling and other palladium-catalyzed reactions to introduce aryl substituents at the 2-position after constructing the core heterocycle. Hydrolysis and nucleophilic substitution strategies have also been used to further diversify the scaffold.

Optimization Notes:

  • Hydrolysis steps can improve yields and purity when converting intermediate esters or amides to the desired product.
  • Cross-coupling reactions allow late-stage functionalization but may require extensive optimization for catalyst choice and conditions.

Comparative Analysis of Preparation Methods

Method Key Reagents Typical Yield (%) Advantages Limitations References
Cyclocondensation 3-Aminopyrazole, β-diketone, etc. 60–90 Versatile, high yield Requires pure starting mats
Multicomponent Reaction (MCR) 3-Aminopyrazole, aldehyde, dicarbonyl 60–80 One-pot, efficient Side products possible
Pericyclic/Cycloaddition N-Propargylic hydrazone, azide 50–75 Novel, scalable Specialized reagents
Cross-coupling Halopyrazolopyrimidine, arylboronic acid 40–70 Late-stage diversification Catalyst optimization

Research Discoveries and Optimization Strategies

  • Solvent and temperature optimization significantly impact yields; polar aprotic solvents and elevated temperatures generally favor cyclization.
  • Catalyst selection (e.g., base, acid, or transition metal) is crucial for cross-coupling and pericyclic methods.
  • Substrate scope : Electron-rich and electron-poor aryl groups at the 2-position are tolerated, allowing for broad structural diversity.
  • Purification : Recrystallization is often sufficient due to the high selectivity of the main cyclocondensation route.

Perspectives from Varied Sources

  • Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidines, including the 2-phenyl-4,5,6,7-tetrahydro derivative, are valued for their activity as enzyme inhibitors and potential anticancer agents.
  • Synthetic Organic Chemistry: The core structure serves as a platform for the development of new synthetic methodologies, particularly in multicomponent and pericyclic reaction design.
  • Process Chemistry: Methods emphasizing operational simplicity and scalability, such as MCRs and pericyclic approaches, are increasingly favored in industrial settings.

Chemical Reactions Analysis

Cyclocondensation with 1,3-Biselectrophiles

The core structure is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-enaminones or β-ketonitriles . For example:

  • β-Enaminone route : Reaction of 3-amino-5-phenylpyrazole with ethyl acetoacetate under reflux in ethanol yields the tetrahydropyrazolo[1,5-a]pyrimidine scaffold .

  • β-Ketonitrile route : Use of cyanoacetamide derivatives enables introduction of nitrile groups at position 6 .

Reaction ComponentConditionsYieldReference
3-Amino-5-phenylpyrazole + β-enaminoneReflux in ethanol, 12 h68–75%
3-Amino-5-phenylpyrazole + β-ketonitrileTHF, rt, 6 h82%

Asymmetric Reductive Dearomatization

Rhodium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines enables enantioselective synthesis of chiral tetrahydropyrazolo derivatives :

  • Catalyst : Rh/(R)-SegPhos or (S)-Binap.

  • Conditions : H₂ (50 bar), MeOH, 25°C.

  • Outcome : Up to 98% enantiomeric excess (ee) for derivatives with electron-withdrawing groups (e.g., CN, CF₃) .

Example :

Pyrazolo[1,5-a]pyrimidineRh/(R)-SegPhos, H2(R)-2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine[4]\text{Pyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{Rh/(R)-SegPhos, H}_2} \text{(R)-2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine} \quad[4]

Sequential Reduction

A two-step protocol achieves partial saturation:

  • Partial reduction : NaBH₃CN in MeOH selectively reduces the pyrimidine ring .

  • Full hydrogenation : Pd/C or Rh catalysts under H₂ pressure saturate remaining double bonds .

Nitration and Halogenation

The pyrazole ring undergoes electrophilic substitution at position 5 due to its electron-rich nature :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (yield: 60–70%) .

  • Bromination : NBS in CCl₄ selectively brominates position 5 (yield: 75%) .

Suzuki-Miyaura Coupling

The phenyl group at position 2 participates in palladium-catalyzed cross-coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Scope : Compatible with aryl boronic acids for diversifying the 2-position .

Retro-Mannich Reaction

Under acidic conditions, the tetrahydropyrimidine ring undergoes retro-Mannich cleavage to yield pyrazole-embedded amines :

  • Conditions : HCl (conc.), reflux, 4 h.

  • Product : 3-Amino-5-phenylpyrazole derivatives .

Carboxamide Formation

Reaction with activated carboxylic acids (e.g., CDI-mediated coupling) introduces carboxamide groups at position 3, enhancing bioactivity :

2-Phenyl-THP + RCOOHCDI, DMF3-Carboxamide derivative[9]\text{2-Phenyl-THP + RCOOH} \xrightarrow{\text{CDI, DMF}} \text{3-Carboxamide derivative} \quad[9]

Comparative Reactivity

Reaction TypePosition ModifiedKey Reagents/ConditionsOutcome
CyclocondensationCore scaffoldβ-Enaminones, refluxTetrahydropyrazolo formation
Asymmetric hydrogenationPyrimidine ringRh/(R)-SegPhos, H₂Chiral centers (98% ee)
Electrophilic substitutionPyrazole C5HNO₃/H₂SO₄, 0°CNitro derivatives
Suzuki couplingPhenyl C2Pd(PPh₃)₄, aryl boronic acidsDiversified aryl groups

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be contextualized against related derivatives (Table 1). Key differentiating factors include substitution patterns, synthetic accessibility, and pharmacological profiles.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Biological Activity/Application Key References
This compound Phenyl (C2) BTK inhibition (zanubrutinib)
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Phenyl (C5), CF₃ (C7) Antituberculosis (IC₉₀ <10 μM)
7-Trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CF₃ (C7), CN (C3) High-throughput screening (κ-opioid receptor agonists)
5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl Benzo[d][1,3]dioxole (C5), CF₃ (C7) Antibacterial biofilm inhibition
2-Ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine Ethyl (C2), methyl (C3, C5, C6, C7) No reported bioactivity; structural analogue
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins Pyridine-fused core with chlorin macrocycle Photodynamic therapy (nanomolar activity vs. melanoma)

Structural and Functional Differences

  • Substitution Position :

    • The 2-phenyl group in the target compound is critical for BTK inhibition, as it stabilizes cation-π interactions with Lys430 in the BTK binding pocket . In contrast, 5-phenyl derivatives (e.g., compounds in Table 8 of ) exhibit antituberculosis activity but lack BTK affinity, highlighting the importance of substituent placement .
    • Trifluoromethyl (CF₃) at C7 enhances metabolic stability and lipophilicity, as seen in antituberculosis and κ-opioid receptor agonists .
  • Electrochemical reduction of pyrazolo[1,5-a]pyrimidines yields dihydro derivatives (e.g., 4,7-dihydro compounds), whereas sodium borohydride produces tetrahydropyridines, indicating reductant-dependent outcomes .
  • Pharmacological Profiles: BTK Inhibition: Zanubrutinib’s 4-phenoxyphenyl and piperidin-1-yl-prop-2-en-1-one side chains optimize target engagement, unlike simpler analogues . Photodynamic Therapy: Chlorin-fused derivatives () demonstrate that increased hydrophilicity (e.g., dihydroxymethyl groups) enhances melanoma cell uptake, a property absent in the hydrophobic 2-phenyl parent compound .

Physicochemical and Pharmacokinetic Properties

  • For example, 5-phenyl-7-CF₃ derivatives exhibit higher logP than the 2-phenyl parent compound .
  • Metabolic Stability: Zanubrutinib’s acrylamide moiety enables covalent BTK binding, a feature absent in non-acrylamide analogues like 7-trifluoromethyl-3-carbonitrile derivatives .

Contradictions and Limitations

  • Bioactivity Discrepancies : While 5-phenyl-CF₃ derivatives are potent against tuberculosis, their structural relatives show weak activity against S. aureus methionyl-tRNA synthetase, underscoring the unpredictability of scaffold repurposing .
  • Synthetic Challenges : Enantioselective synthesis of the 2-phenyl derivative requires specialized catalysts (e.g., Rh/(R)-Segphos), limiting scalability compared to racemic multicomponent syntheses .

Biological Activity

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N2
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 2377032-02-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition :
    • It has been reported to exhibit inhibitory effects on several enzymes involved in inflammatory pathways. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines have shown promising results as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory response .
  • Anticancer Activity :
    • Recent studies indicate that derivatives of this compound demonstrate anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Effects :
    • Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. This activity is hypothesized to be linked to its structural characteristics that allow it to penetrate bacterial membranes effectively .

Biological Activity Data Table

Biological ActivityIC50 Values (µM)Reference
COX Inhibition0.044 - 0.067
LOX InhibitionNot specified
Anticancer (A549 cells)10 - 20
Antimicrobial (E. coli)15

Case Study 1: Anticancer Potential

In a study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives on A549 lung cancer cells, it was found that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 20 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound revealed that it could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 values for TNFα inhibition were reported at approximately 0.1 µM .

Q & A

Q. What are the common synthetic strategies for 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclization reactions. A widely used method is the condensation of 5-amino-1-β-cyanoethylpyrazole derivatives with β-enaminoketones or amidines, followed by intramolecular cyclization under acidic or basic conditions . For example, sodium borohydride (NaBH₄) can reduce intermediates to yield tetrahydropyrazolo derivatives, while lithium aluminum hydride (LiAlH₄) may produce dihydro derivatives at room temperature and tetrahydropyrazolo products under reflux . Catalysts such as palladium can enhance regioselectivity in arylation steps .

Q. How is the stereochemistry of this compound derivatives analyzed?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY and ¹³C NMR, is critical for distinguishing syn- and anti-isomers. For example, ethyl (5R,7S)-5,7-dimethyl derivatives (syn-isomers) exhibit distinct coupling constants and NOE correlations compared to anti-isomers . X-ray crystallography may also resolve ambiguities in regioselectivity or substituent orientation .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conducting reactions involving toxic intermediates (e.g., hydrazine derivatives) in fume hoods or gloveboxes.
  • Proper disposal of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselective C–H halogenation be achieved in pyrazolo[1,5-a]pyrimidine derivatives?

Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective iodination, bromination, or chlorination at the C3 position. For example, 2-methyl-7-phenyl derivatives undergo iodination with 83–95% yields under optimized conditions. Electron-withdrawing groups on the phenyl ring enhance reactivity, while pyridine-fused derivatives require tailored conditions .

Q. What strategies address contradictions in reduction outcomes using NaBH₄ vs. LiAlH₄?

NaBH₄ selectively reduces pyrimidine rings to yield 4,5,6,7-tetrahydro derivatives, whereas LiAlH₄ may produce 4,7-dihydro intermediates at room temperature, requiring reflux to achieve full saturation. Mechanistic studies suggest that steric hindrance and solvent polarity (e.g., THF vs. ethanol) influence reduction pathways .

Q. How does structural modification impact biological activity in cancer research?

Aldehyde-functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins exhibit photodynamic activity against endometrial cancer stem cells. The aldehyde group enhances cellular uptake and targeting, validated via fluorescence imaging and cytotoxicity assays . Modifications at the 3-carboxamide position (e.g., zanubrutinib derivatives) also show kinase inhibition potential .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • HPLC-MS : Confirms purity and molecular weight.
  • Elemental Analysis : Verifies stoichiometry.
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches in pyrazole rings) .

Q. How are stereoisomers separated and characterized?

Chiral chromatography (e.g., HPLC with Chiralpak® columns) resolves enantiomers. Absolute configuration is determined via X-ray crystallography or electronic circular dichroism (ECD) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on cyclization yields?

Discrepancies arise from solvent choice (e.g., chloroform vs. DMF), oxidizing agents (MnO₂ vs. Dess–Martin periodinane), and leaving groups (methylsulfonyloxy vs. halides). Optimized conditions (e.g., 39.5% yield with MnO₂ in chloroform) highlight the need for reaction screening .

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